molecular formula C12H7F3N2O B1317621 Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone CAS No. 174813-01-5

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B1317621
CAS No.: 174813-01-5
M. Wt: 252.19 g/mol
InChI Key: YIKMNIVMBFIGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is a chemical research compound designed for use in laboratory settings only. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a pyrazine core and a trifluoromethylphenyl group, similar to this one, are of significant interest in medicinal chemistry and drug discovery research. The pyrazine moiety is a common pharmacophore found in molecules designed to inhibit specific enzyme classes. For instance, pyrazine-based small molecules are actively investigated as potent and selective allosteric inhibitors of protein tyrosine phosphatases like SHP2, an important oncogenic target implicated in various cancers such as those of the lung, liver, and breast . The structural motifs present in this compound suggest its potential utility as a key intermediate or final product in the synthesis of more complex bioactive molecules. Researchers may employ it in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for kinase targets, drawing on strategies that analyze structure-kinetic relationships to understand inhibitor residence time and mechanism of action . Its application is confined to in vitro assays and preclinical research to further the understanding of cellular signaling pathways and disease mechanisms.

Properties

IUPAC Name

pyrazin-2-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)9-3-1-2-8(6-9)11(18)10-7-16-4-5-17-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMNIVMBFIGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling via Acylation of Pyrazin-2-yl Derivatives

One common approach involves the acylation of pyrazin-2-yl intermediates with 3-(trifluoromethyl)benzoyl derivatives. This method typically uses:

  • Starting materials: Pyrazin-2-ylmethanol or pyrazin-2-ylmethylamine derivatives.
  • Acylating agents: 3-(trifluoromethyl)benzoyl chlorides or anhydrides.
  • Conditions: Use of bases such as triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF, dichloromethane) at controlled temperatures (0–40 °C) to avoid decomposition of sensitive groups.

This method benefits from straightforward reaction conditions and good yields, but requires careful control to prevent over-acylation or side reactions with the pyrazine nitrogen atoms.

Synthesis via Diaryl Imine Intermediates and Halopyrazine Coupling

A patented method describes the preparation of pyrazine derivatives through:

  • Step (a): Formation of diaryl imines by condensation of aromatic aldehydes with anilines or related amines.
  • Step (b): Reaction of diaryl imines with 2,3-dichloropyrazine in the presence of bases such as potassium carbonate or cesium carbonate.
  • Step (c): Hydrolysis of the intermediate to yield the target pyrazinylmethanone compound.

This method allows for the introduction of various aryl groups, including trifluoromethyl-substituted phenyl rings, by selecting appropriate aldehydes and amines. The reaction is typically carried out in solvents like DMF or dichloromethane at temperatures ranging from −40 °C to 60 °C, optimizing yield and selectivity.

Thiophosgene-Mediated Synthesis of Pyrazine Derivatives

Another approach involves the use of thiophosgene to convert hydroxypyrazine derivatives into chloro- or trifluoromethoxypyrazines, which can then be further functionalized:

  • Hydroxypyrazine is treated with thiophosgene in aqueous NaOH at low temperatures (0–10 °C).
  • The intermediate is chlorinated and subjected to chlorine/fluorine exchange using antimony trifluoride.
  • The resulting chloro- or trifluoromethoxypyrazine intermediates can be coupled with trifluoromethyl-substituted phenyl groups via nucleophilic substitution or cross-coupling reactions.

This method is scalable and suitable for laboratory synthesis, providing access to pyrazine derivatives with trifluoromethyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of the 3-(trifluoromethyl)phenyl group onto pyrazine cores, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings are employed:

  • Halogenated pyrazine derivatives (e.g., 3-chloropyrazin-2-yl intermediates) are reacted with trifluoromethyl-substituted aryl boronic acids or amines.
  • Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands are used.
  • Reactions are conducted in polar solvents (e.g., toluene, DMF) at elevated temperatures (80–130 °C).

This method offers high regioselectivity and functional group tolerance, enabling the synthesis of pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone with good yields and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Advantages Limitations
Direct Acylation Pyrazin-2-ylmethanol + 3-(trifluoromethyl)benzoyl chloride Base (Et3N, K2CO3), DMF/DCM, 0–40 °C Simple, direct synthesis Possible over-acylation, side reactions
Diaryl Imine Coupling + Hydrolysis 2,3-Dichloropyrazine + diaryl imine Base (K2CO3, Cs2CO3), DMF, −40 to 60 °C Versatile aryl substitution Multi-step, requires imine preparation
Thiophosgene-Mediated Synthesis Hydroxypyrazine + thiophosgene + SbF3 Aqueous NaOH, low temp, chlorination Scalable, efficient for pyrazine functionalization Use of toxic reagents (thiophosgene)
Pd-Catalyzed Cross-Coupling Halopyrazine + trifluoromethylaryl boronic acid Pd catalyst, toluene/DMF, 80–130 °C High selectivity, broad scope Requires expensive catalysts, elevated temp

Research Findings and Optimization Notes

  • The thiophosgene method, while effective, requires careful handling due to toxicity and the need for controlled chlorination and fluorination steps.
  • Diaryl imine coupling offers flexibility in substituent variation, allowing for the synthesis of diverse pyrazinylmethanone analogs with trifluoromethyl groups, but involves multiple reaction steps and purification stages.
  • Palladium-catalyzed cross-coupling is favored for its regioselectivity and functional group tolerance, though catalyst cost and reaction conditions must be optimized for scale-up.
  • Direct acylation is straightforward but may require optimization to prevent side reactions, especially with electron-deficient pyrazine rings.

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanol.

    Reduction: Formation of pyrazin-2-yl[3-(trifluoromethyl)phenyl]methane.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules and specialty chemicals due to its unique trifluoromethyl group, which enhances its electron-withdrawing properties and reactivity .

Biology

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. The trifluoromethyl group is believed to enhance lipophilicity, facilitating interactions with lipid membranes and proteins, which can influence biological activity .

Medicine

The compound has been explored for potential use in drug development. Its unique structure may contribute to improved pharmacokinetic properties in drug candidates aimed at treating various diseases, including cancer. For instance, hybrid compounds that incorporate pyrazine scaffolds have shown promising results against Mycobacterium tuberculosis and other pathogens .

Case Studies

  • Anticancer Activity:
    A study demonstrated the synthesis of a novel hybrid compound incorporating pyrazine and urea moieties that exhibited significant antiproliferative activity against multiple cancer cell lines. The findings suggest that modifications to the pyrazine structure can enhance its therapeutic potential .
  • Antimicrobial Properties:
    In vitro evaluations revealed that derivatives of this compound displayed noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration values indicating effective antimicrobial properties. This underscores the importance of further research into its mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The pyrazine ring in the target compound introduces electron-deficient aromaticity compared to phenyl or benzofuran groups, altering binding affinities in biological systems.
  • Steric Considerations : The trifluoromethyl group in all listed compounds provides steric bulk and electron-withdrawing effects, enhancing resistance to oxidative metabolism .
  • Solubility: Amino and hydroxy groups in pyrazole-thiophene hybrids (e.g., compounds 7a/7b from ) improve aqueous solubility, whereas the target compound’s lipophilicity may limit bioavailability.

Biological Activity

Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound consists of a pyrazine ring substituted with a trifluoromethyl group on one phenyl moiety. The trifluoromethyl group enhances lipophilicity, which may facilitate interaction with biological membranes and proteins. This structural characteristic is crucial for its biological activity.

The mechanism of action for this compound involves:

  • Interaction with Biological Targets : The compound is believed to interact with specific molecular targets, potentially influencing various signaling pathways.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins, leading to the activation of caspase pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer cells (HCT-116 and HT-29), with IC50 values ranging from 6.587 to 11.10 µM .
  • Mechanism : The compound has been found to activate the mitochondrial apoptotic pathway, which is critical for inducing cell death in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate potential efficacy against a range of bacterial strains, suggesting its utility in treating infections caused by resistant organisms.

Case Studies

  • Anticancer Efficacy : A study on the anticancer effects of similar pyrazine derivatives highlighted their ability to induce apoptosis in human colon cancer cell lines. The mechanisms involved included up-regulation of pro-apoptotic factors and down-regulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against various pathogens and demonstrated significant inhibition, warranting further exploration into its application as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity Type Target Cell Line/Organism IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerHT-29 (Colon Cancer)6.587 - 11.10 µMInduction of apoptosis via mitochondrial pathway
AntimicrobialVarious Bacterial StrainsNot specifiedBroad-spectrum antimicrobial activity

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of pyrazine derivatives:

  • Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient production of these compounds, facilitating further biological evaluations .
  • Structure-Activity Relationships (SAR) : Studies have shown that modifications to the pyrazine core or substituents can significantly impact biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between pyrazine derivatives and trifluoromethylphenyl precursors. For example, in structurally similar methanone derivatives, nucleophilic substitution or Friedel-Crafts acylation is employed using activated intermediates like acid chlorides or esters. Reaction optimization (e.g., temperature, catalyst choice) is critical; for instance, using HBTU and i-PrNEt as coupling agents in carboxamide formation improves yields . Solvent selection (e.g., acetonitrile under reflux) also impacts purity .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Look for distinct shifts in aromatic protons (δ 7.5–8.5 ppm for pyrazine and trifluoromethylphenyl groups) and ketone carbonyl signals (absent in 1H NMR but detectable via 13C NMR at ~190–200 ppm) .
  • HPLC/MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>98% via reverse-phase HPLC with UV detection at 254 nm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are common impurities in the synthesis of trifluoromethylphenyl-containing methanones, and how can they be mitigated?

  • Methodological Answer : Byproducts may arise from incomplete trifluoromethyl group incorporation or oxidation of pyrazine rings. Purification via silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) effectively removes unreacted starting materials. Monitoring reaction progress with TLC (hexane/ethyl acetate) helps identify intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) of the trifluoromethyl group, which influence binding affinity. Molecular dynamics simulations (e.g., using GROMACS) model interactions with target proteins, such as retinol-binding proteins, to predict antagonistic effects . Ligand preparation in AutoDock Vina requires proper protonation states and tautomer consideration .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar methanones?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., due to solvent effects or dynamic processes) can be addressed by:

  • Standardizing solvents (e.g., DMSO-d6 for comparability).
  • Using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in drug-like derivatives of this compound?

  • Methodological Answer : The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. In retinol-binding protein antagonists, its electron-withdrawing nature strengthens π-π stacking with aromatic residues in binding pockets. Comparative studies with non-fluorinated analogs show reduced potency, confirming its critical role .

Q. What are the challenges in scaling up multi-step syntheses of this compound, and how can they be addressed?

  • Methodological Answer : Scale-up issues include exothermic reactions (e.g., LiAlH4 reductions) and low yields in coupling steps. Mitigation strategies:

  • Use flow chemistry for controlled exotherm management.
  • Optimize stoichiometry (e.g., excess pyrazine derivatives to drive reactions).
  • Replace hazardous reagents (e.g., HBTU) with polymer-supported catalysts for easier separation .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours. Mass spectrometry identifies degradation products (e.g., hydrolysis of ketone to carboxylic acid). Stabilizers like cyclodextrins or albumin can be added to assay buffers .

Safety and Handling

Q. What safety precautions are recommended for handling trifluoromethylphenyl intermediates?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated aromatics. Avoid inhalation of fine powders; store intermediates under inert gas (N2) to prevent moisture-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.